

# X-ray crystallography of 1-(prop-2-yn-1-yl)-1H-indole derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B098892

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## A Comparative Guide to the X-ray Crystallography of 1-(prop-2-yn-1-yl)-1H-indole Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of crystalline compounds, which are crucial for structure-based drug design and understanding crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data for two derivatives of the 1-(prop-2-yn-1-yl)-1H-indole scaffold, a moiety of interest in medicinal chemistry.

## Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives: 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile and 1'-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3'-indolin]-2'-one.

Parameter	1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile	1'-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3'-indolin]-2'-one[3]
Chemical Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub>	C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	180.21	290.31
Crystal System	Not explicitly found in search results	Monoclinic
Space Group	Not explicitly found in search results	P2 <sub>1</sub> /n
Unit Cell Dimensions	Not explicitly found in search results	a = 9.339(5) Å, b = 12.111(5) Å, c = 13.011(5) Å
β (°) **	Not explicitly found in search results	108.783(5)°
Volume (Å <sup>3</sup> ) **	Not explicitly found in search results	1393.5(10)
Z	Not explicitly found in search results	4
Key Structural Features	Planar indole ring system.	The six-membered oxazine ring adopts a half-chair conformation. The mean plane of the oxazine ring makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline system.[3]
Intermolecular Interactions	Not explicitly found in search results	Molecules are linked via N—H⋯O hydrogen bonds, forming chains along. These chains are further linked by C—H⋯π interactions, forming slabs parallel to (001).[3]

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the synthetic and crystallization procedures for the compared indole derivatives.

### Synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile

The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile is achieved through a propargylation reaction.<sup>[1]</sup>

Materials:

- 1H-indole-2-carbonitrile
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Propargyl bromide (80 wt. % in toluene)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether (Et<sub>2</sub>O)
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- In a two-neck round-bottom flask under an argon atmosphere, sodium hydride (1.3 equivalents) is suspended in anhydrous DMF.
- A solution of 1H-indole-2-carbonitrile (1 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.
- The resulting mixture is stirred for 30 minutes at room temperature.

- A solution of propargyl bromide (1.3 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
- The reaction is stirred for 3-4 hours at room temperature.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous NH<sub>4</sub>Cl solution.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic layers are washed with brine, dried over MgSO<sub>4</sub>, and concentrated under reduced pressure to yield the crude product.
- Purification is performed by column chromatography to afford the final product as a yellow solid.<sup>[1]</sup>

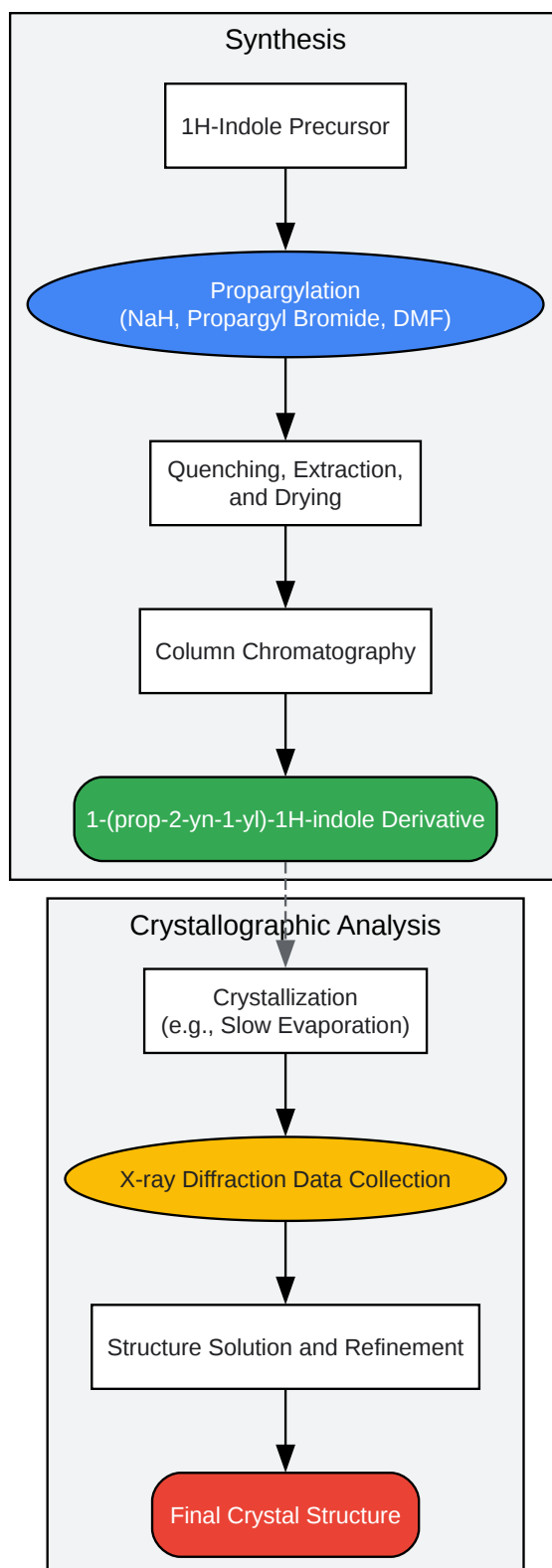
Crystallization: The specific conditions for the crystallization of **1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile** for X-ray analysis were not detailed in the provided search results. However, a general method for obtaining single crystals is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

## Synthesis and Crystallization of 1'-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3'-indolin]-2'-one

The synthesis and crystallization details for this spirocyclic derivative were not available in the provided search results.

## Experimental and Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of **1-(prop-2-yn-1-yl)-1H-indole** derivatives.



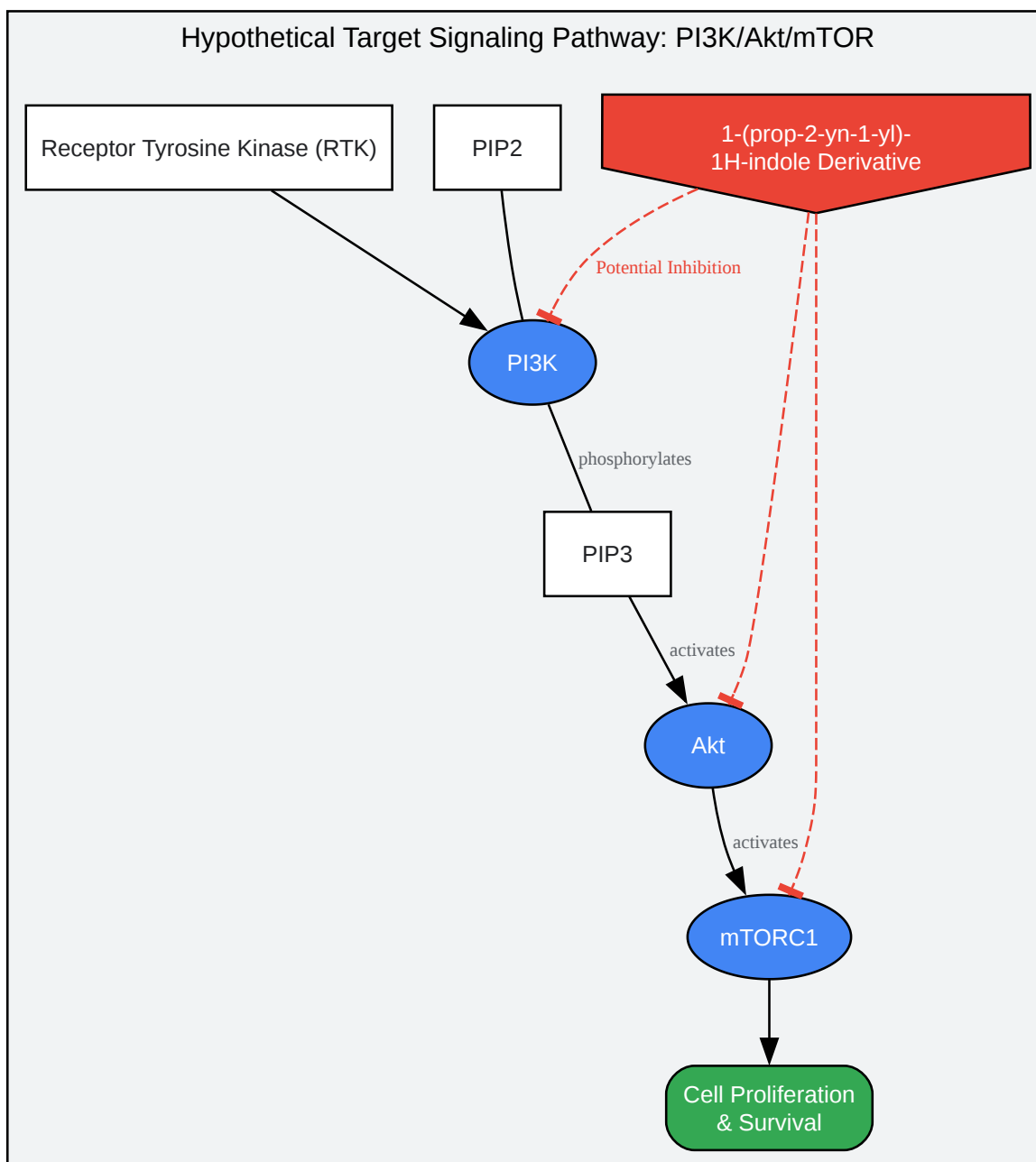
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General workflow for synthesis and crystallographic analysis.

## Potential Biological Significance and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The propargyl group is a versatile functional group that can participate in various chemical transformations, including "click chemistry" reactions, making these derivatives valuable tools in chemical biology and drug discovery for labeling and identifying biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by novel indole derivatives, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.



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Potential modulation of the PI3K/Akt/mTOR pathway.

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## References

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Address: 3281 E Guasti Rd

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